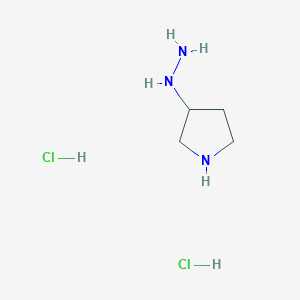

1-(Pyrrolidin-3-yl)hydrazine dihydrochloride

Description

Properties

IUPAC Name |

pyrrolidin-3-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3.2ClH/c5-7-4-1-2-6-3-4;;/h4,6-7H,1-3,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBXCTHFNZCZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Hydrazinylpyrrolidine Dihydrochloride: A Chiral Building Block for Drug Discovery

Disclaimer: The subject of this guide, 1-(Pyrrolidin-3-yl)hydrazine dihydrochloride, is not a widely commercialized compound with extensive published data. This guide will focus on the stereoisomer, (S)-3-Hydrazinylpyrrolidine dihydrochloride (CAS Number: 2833083-15-9) , for which a chemical identifier is available[1]. Where specific experimental data for this compound is unavailable, this document will provide informed estimations based on the well-documented properties of its core components—the pyrrolidine ring and the hydrazine dihydrochloride salt—and structurally related analogs. All inferred information will be clearly indicated and supported by references to relevant literature.

Introduction: The Significance of the Pyrrolidine-Hydrazine Moiety

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and FDA-approved drugs.[2][3] Its non-planar, saturated structure provides a three-dimensional architecture that allows for precise spatial orientation of functional groups, which is critical for selective interactions with biological targets.[4] The incorporation of a hydrazine group introduces a highly reactive and versatile handle for further chemical modifications. Hydrazine derivatives have been explored for a wide range of pharmacological activities, including antifungal and antibacterial properties.[5] The combination of the chiral pyrrolidine scaffold with a hydrazine moiety in (S)-3-Hydrazinylpyrrolidine dihydrochloride presents a valuable building block for the synthesis of novel, stereochemically defined drug candidates.

Chemical Identity and Physicochemical Properties

Quantitative data for (S)-3-Hydrazinylpyrrolidine dihydrochloride is primarily available from computational sources. The following table summarizes its key identifiers and computed properties.

| Property | Value | Source |

| CAS Number | 2833083-15-9 | [1] |

| Molecular Formula | C4H13Cl2N3 | [1] |

| Molecular Weight | 174.07 g/mol | [1] |

| IUPAC Name | [(3S)-pyrrolidin-3-yl]hydrazine;dihydrochloride | [1] |

| SMILES | C1CNC[C@H]1NN.Cl.Cl | [1] |

| Topological Polar Surface Area | 50.1 Ų | [1] |

| Hydrogen Bond Donor Count | 5 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

Inferred Properties:

-

Appearance: Expected to be a crystalline solid, likely off-white to pale yellow, based on the appearance of similar small molecule amine hydrochlorides.

-

Solubility: As a dihydrochloride salt, it is expected to have good solubility in water and polar protic solvents like methanol and ethanol. Its solubility in nonpolar organic solvents is likely to be limited.

-

Stability: The dihydrochloride salt form enhances stability compared to the free base. However, hydrazines can be sensitive to oxidation. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and away from oxidizing agents.

-

Melting Point: A distinct melting point is expected, likely with decomposition, which is characteristic of hydrazine salts. For comparison, hydrazine dihydrochloride has a melting point of 198°C (decomposes).[6]

Proposed Synthesis and Characterization

Synthetic Workflow

The proposed synthesis involves a three-step process:

-

Activation of the Hydroxyl Group: The hydroxyl group of a suitably N-protected (R)-3-hydroxypyrrolidine is converted into a good leaving group, such as a tosylate or mesylate.

-

Nucleophilic Substitution with Hydrazine: The activated pyrrolidine undergoes an SN2 reaction with a protected hydrazine derivative (e.g., tert-butyl carbazate), leading to the inversion of the stereocenter to the (S)-configuration.

-

Deprotection and Salt Formation: Removal of the protecting groups and treatment with hydrochloric acid yields the final product, (S)-3-Hydrazinylpyrrolidine dihydrochloride.

Caption: Proposed synthetic workflow for (S)-3-Hydrazinylpyrrolidine dihydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (R)-1-Boc-3-(tosyloxy)pyrrolidine

-

To a solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of tert-butyl 2-((S)-1-Boc-pyrrolidin-3-yl)hydrazine-1-carboxylate

-

To a solution of tert-butyl carbazate (1.5 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add a solution of (R)-1-Boc-3-(tosyloxy)pyrrolidine (1.0 eq) in DMF.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Cool the mixture to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography.

Step 3: Synthesis of (S)-3-Hydrazinylpyrrolidine dihydrochloride

-

Dissolve the product from Step 2 (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 4-6 hours.

-

The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford (S)-3-Hydrazinylpyrrolidine dihydrochloride.

Characterization

The structure of the final compound should be confirmed by a suite of analytical techniques:

-

¹H NMR: Expect signals corresponding to the pyrrolidine ring protons and the hydrazine protons. The dihydrochloride salt form may lead to broad amine and hydrazine signals.

-

¹³C NMR: Expect distinct signals for the carbon atoms of the pyrrolidine ring.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the free base should be observed.

-

Infrared (IR) Spectroscopy: Characteristic N-H stretching and bending vibrations for the amine and hydrazine groups are expected.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, including improved aqueous solubility and the ability to form hydrogen bonds.[7] The introduction of a chiral center and a hydrazine functional group, as in (S)-3-Hydrazinylpyrrolidine dihydrochloride, provides a versatile platform for generating novel bioactive molecules.

Potential applications include:

-

Chiral Building Block: This compound can serve as a key intermediate in the stereoselective synthesis of more complex molecules, where the defined stereochemistry is crucial for biological activity.[4]

-

Synthesis of Novel Heterocycles: The hydrazine moiety can be used as a nucleophile to construct various nitrogen-containing heterocycles, which are prevalent in many classes of therapeutic agents.

-

Linker for Conjugate Molecules: The hydrazine group can be used to link the pyrrolidine scaffold to other pharmacophores or functional groups, enabling the development of dual-target drugs or targeted drug delivery systems.

-

Exploration of New Pharmacological Activities: Given the known bioactivities of pyrrolidine and hydrazine derivatives, this compound is a valuable starting point for screening programs aimed at discovering new treatments for a range of diseases, including infectious diseases and cancer.[2][5]

Safety, Handling, and Storage

A specific Material Safety Data Sheet (MSDS) for (S)-3-Hydrazinylpyrrolidine dihydrochloride is not available. The following safety precautions are based on the known hazards of hydrazine dihydrochloride and general handling procedures for reactive amine compounds.

Hazard Identification

-

Acute Toxicity: Hydrazine and its derivatives are generally considered toxic if swallowed, inhaled, or absorbed through the skin.[6]

-

Skin and Eye Irritation: Expected to be a skin and eye irritant. Direct contact may cause redness, pain, and in severe cases, chemical burns.[6]

-

Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[6]

-

Carcinogenicity: Hydrazine is classified as a substance that is reasonably anticipated to be a human carcinogen.[6]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Conclusion

(S)-3-Hydrazinylpyrrolidine dihydrochloride is a promising, albeit not extensively characterized, chiral building block for drug discovery and development. Its unique combination of a stereodefined pyrrolidine core and a reactive hydrazine moiety offers significant potential for the synthesis of novel and diverse molecular architectures with a wide range of potential therapeutic applications. While direct experimental data is limited, a logical approach based on the known chemistry of its constituent parts allows for the development of rational synthetic strategies and safe handling procedures. Further investigation into the properties and applications of this compound is warranted and could lead to the discovery of new and improved therapeutic agents.

References

-

Royal Society of Chemistry. (n.d.). Alkynyl hydroxylamines: key precursors for 1,2-N/O heterocycles. RSC Publishing. Retrieved from [Link]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141.

- Li, G., et al. (2025). Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine.

-

PubChem. (n.d.). (S)-3-Hydrazinylpyrrolidine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis and evaluation of hydrazine and acyl hydrazone derivatives of 5-pyrrolidin-2-one as antifungal agents. Retrieved from [Link]

-

JIGS Chemical Limited. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydrazinylpyridine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine. Chemical Communications. Retrieved from [Link]

-

Global Safety Management. (2022, January 15). Safety Data Sheet. Retrieved from [Link]

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.

- National Center for Biotechnology Information. (n.d.). Synthesis of P,N-Heterocycles from ω-Amino-H-Phosphinates: Conformationally Restricted α-Amino Acid Analogs. PubMed Central.

-

Momentive. (2009, December 9). Material Safety Data Sheet. Retrieved from [Link]

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1247094.

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

Chevron. (n.d.). Chemical Safety Data Sheet. Retrieved from [Link]

-

CRC Industries. (2017, December 27). SDS US. Retrieved from [Link]

-

ChemBK. (2024, April 10). (S)-3-Hydroxypyrrolidine. Retrieved from [Link]

- Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

- National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central.

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]

- MDPI. (2000, July 6). Reactions with Hydrazonoyl Halides. 31. Synthesis of Some New Pyrrolidino[3,4-c]pyrazolines, Pyrazoles, and Pyrazolo[3,4-d]pyridazines. Molecules, 5(7), 844-851.

Sources

- 1. (S)-3-Hydrazinylpyrrolidine dihydrochloride | C4H13Cl2N3 | CID 177699567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. americanelements.com [americanelements.com]

Technical Deep Dive: 3-Hydrazinylpyrrolidine Dihydrochloride as a High-Value Synthon

Chemical Identity & Stereochemical Considerations

3-Hydrazinylpyrrolidine dihydrochloride is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. It serves as a bifunctional scaffold, offering a reactive hydrazine handle for heterocycle formation (pyrazoles, triazoles) and a secondary amine within a pyrrolidine ring for pharmacophore extension.

Core Chemical Data

| Property | Specification |

| IUPAC Name | 3-Hydrazinylpyrrolidine dihydrochloride |

| Common Name | 3-Hydrazinopyrrolidine 2HCl |

| CAS Number (Racemic) | 1305282-81-8 |

| CAS Number ((3S)-isomer) | Varies by vendor/salt form (Free base: 122536-94-1 parent ref) |

| Molecular Formula | C₄H₁₁N₃[1][2][3] · 2HCl |

| Molecular Weight | 174.07 g/mol (Salt); 101.15 g/mol (Free Base) |

| Physical State | White to off-white hygroscopic solid |

| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents |

Stereochemistry & Salt Stoichiometry

The 3-position of the pyrrolidine ring is a chiral center. In drug development, the specific enantiomer—(3R) or (3S)—is critical for binding affinity.

-

Configuration Inversion: Synthetic routes often involve nucleophilic substitution (Sɴ2) of a leaving group (e.g., mesylate) by hydrazine. This results in an inversion of configuration . For example, starting with (3R)-N-Boc-3-hydroxypyrrolidine yields the (3S)-hydrazinyl product.

-

Salt Stabilization: The free base is an unstable, air-sensitive oil prone to oxidation and condensation. The dihydrochloride salt (2HCl) protonates both the pyrrolidine nitrogen and the terminal hydrazine nitrogen, rendering the solid stable, though hygroscopic.

Synthetic Pathways & Manufacturing[5]

The synthesis of 3-hydrazinylpyrrolidine dihydrochloride requires careful control of protecting groups to prevent polymerization and ensure regioselectivity. The most robust industrial route utilizes a "activation-displacement-deprotection" strategy.

Strategic Route: Mesylate Displacement

This protocol avoids the use of toxic azides (Staudinger reduction route) and provides high enantiomeric excess (ee).

Step-by-Step Methodology:

-

Protection: Start with 3-hydroxypyrrolidine. The secondary amine is protected with a Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) group. Rationale: Boc is preferred for acid-labile deprotection strategies compatible with HCl salt formation.

-

Activation: The hydroxyl group is converted to a leaving group using Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) in DCM at 0°C. Rationale: Mesylates are excellent leaving groups for hydrazine nucleophiles.

-

Nucleophilic Displacement: The intermediate is treated with excess hydrazine hydrate (5–10 equivalents) in refluxing ethanol or isopropanol. Rationale: Excess hydrazine prevents the formation of symmetrical dimers (R-NH-NH-R).

-

Deprotection & Salt Formation: The Boc group is removed using 4M HCl in 1,4-dioxane. The product precipitates as the dihydrochloride salt.

Visualization: Synthesis Workflow

Figure 1: Synthetic pathway via mesylate displacement featuring stereochemical inversion.

Reactivity Profile & Application

The primary utility of 3-hydrazinylpyrrolidine lies in its ability to form nitrogen-rich heterocycles. In medicinal chemistry, it is a key intermediate for synthesizing Bruton's Tyrosine Kinase (BTK) inhibitors and other kinase-targeting drugs.

Pyrazole Formation (The "Killer App")

Reaction with 1,3-diketones or ethoxymethylene compounds yields pyrazoles. This reaction is regioselective but can yield isomers depending on the steric bulk of the diketone.

-

Mechanism: The hydrazine terminal nitrogen (more nucleophilic) attacks the most electrophilic carbonyl of the 1,3-diketone, followed by cyclization and dehydration.

-

Protocol Insight: When using the dihydrochloride salt, a non-nucleophilic base (e.g., DIPEA or NaOAc) must be added to liberate the free hydrazine species in situ.

Visualization: Pyrazole Cyclization Mechanism

Figure 2: Mechanism of pyrazole ring formation, a critical step in BTK inhibitor synthesis.

Handling, Stability, & Safety

As a hydrazine derivative, this compound presents specific safety challenges that must be managed in a research environment.

Stability & Storage

-

Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at -20°C. Moisture absorption leads to hydrolysis and "gumming," making precise weighing impossible.

-

Shelf Life: Stable for >12 months if kept dry and frozen.

Toxicology & Genotoxicity

-

Hydrazine Moiety: Hydrazines are structural alerts for genotoxicity (mutagenicity). While the pyrrolidine ring modifies the profile, the free hydrazine group is reactive toward DNA.

-

PGI Management: In drug substances, unreacted 3-hydrazinylpyrrolidine is considered a Potentially Genotoxic Impurity (PGI). Analytical methods (LC-MS/MS) must be developed to quantify it at ppm levels in the final API.

Safety Protocol

-

PPE: Double nitrile gloves, lab coat, and safety glasses.

-

Ventilation: All weighing and reactions must occur in a fume hood.

-

Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine functionality before disposal.

References

-

PubChem. (n.d.).[4] 3-Hydrazinylpyridine dihydrochloride (Analogous Structure Reference). National Library of Medicine. Retrieved from [Link]

- World Intellectual Property Organization. (2014). WO2014068527A1 - Bruton's tyrosine kinase inhibitors. Google Patents.

-

Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles from 1,3-Diketones. Retrieved from [Link]

Sources

- 1. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2020247429A1 - Pyrrolidine compounds - Google Patents [patents.google.com]

- 3. WO2014068527A1 - Bruton's tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 4. 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyrrolidin-3-yl Hydrazine Dihydrochloride: A Versatile Chiral Building Block for Drug Discovery

Introduction: The Strategic Value of the Pyrrolidine Scaffold

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold.[1] Its non-planar, three-dimensional structure offers a significant advantage over flat, aromatic systems by enabling a more comprehensive exploration of pharmacophore space, which can lead to improved binding affinity and selectivity for biological targets.[1] The stereochemistry inherent to substituted pyrrolidines further allows for fine-tuning of molecular interactions with chiral protein binding sites. This guide focuses on a specific, highly functionalized pyrrolidine derivative: (S)-pyrrolidin-3-yl hydrazine dihydrochloride. The introduction of a reactive hydrazine moiety at the 3-position of the chiral pyrrolidine ring creates a versatile building block, poised for the synthesis of novel, complex molecular architectures with significant potential in drug development. This document serves as a technical resource for researchers and drug development professionals, providing detailed information on the properties, synthesis, applications, and safe handling of this valuable chemical entity.

Physicochemical and Structural Properties

(S)-pyrrolidin-3-yl hydrazine dihydrochloride is the dihydrochloric acid salt of (S)-3-hydrazinylpyrrolidine. The salt form enhances the compound's stability and aqueous solubility, making it more amenable for use in various reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₄H₁₃Cl₂N₃ | PubChem[2] |

| Molecular Weight | 174.07 g/mol | PubChem[2] |

| Canonical SMILES | C1CNC[C@H]1NN.Cl.Cl | PubChem[2] |

| InChI Key | RIBXCTHFNZCZCP-FHNDMYTFSA-N | PubChem[2] |

| Appearance | Expected to be a white to off-white crystalline solid, based on similar compounds like (S)-3-Hydroxypyrrolidine hydrochloride.[3] | Inferred |

| Solubility | Expected to be soluble in water.[3] | Inferred |

| Hydrogen Bond Donor Count | 5 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

Synthesis of (S)-pyrrolidin-3-yl hydrazine dihydrochloride: A Proposed Pathway

Caption: Proposed synthetic workflow for (S)-pyrrolidin-3-yl hydrazine dihydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, hypothetical procedure. Researchers should optimize conditions based on laboratory-specific equipment and reagents.

Step 1: Activation of the Hydroxyl Group (Mesylation)

-

Rationale: The hydroxyl group of the starting material is a poor leaving group. It must be converted into a better leaving group, such as a mesylate, to facilitate the subsequent nucleophilic substitution.

-

Procedure:

-

Dissolve (R)-1-Boc-3-hydroxypyrrolidine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (Et₃N, 1.5 equivalents) dropwise to the solution.

-

Slowly add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-Boc-3-mesyloxypyrrolidine, which can often be used in the next step without further purification.

-

Step 2: Nucleophilic Substitution with Hydrazine

-

Rationale: The hydrazine acts as a nucleophile, attacking the carbon bearing the mesylate leaving group. This proceeds via an Sₙ2 mechanism, which results in the inversion of stereochemistry at that carbon center, yielding the desired (S) configuration.

-

Procedure:

-

Dissolve the crude mesylate from the previous step in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add hydrazine hydrate (N₂H₄·H₂O, 5-10 equivalents) to the solution. The large excess of hydrazine is used to minimize the formation of bis-alkylated products.

-

Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic extracts with water and brine to remove residual DMF and hydrazine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude (S)-1-Boc-3-hydrazinylpyrrolidine.

-

Step 3: Deprotection and Salt Formation

-

Rationale: The final step involves the removal of the Boc (tert-butyloxycarbonyl) protecting group from the pyrrolidine nitrogen under acidic conditions. The use of hydrochloric acid simultaneously forms the stable dihydrochloride salt of the final product.

-

Procedure:

-

Dissolve the crude Boc-protected product in a minimal amount of a solvent like methanol or 1,4-dioxane.

-

Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M, 3-4 equivalents) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours. The product will often precipitate out of the solution as the hydrochloride salt.

-

Monitor the deprotection by TLC.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-pyrrolidin-3-yl hydrazine dihydrochloride.

-

Applications in Drug Discovery and Medicinal Chemistry

The true value of (S)-pyrrolidin-3-yl hydrazine dihydrochloride lies in its potential as a versatile starting material for the synthesis of a diverse range of compounds for biological screening. The primary amine of the hydrazine group is a potent nucleophile, and the secondary amine can also be functionalized, allowing for the creation of compound libraries.

Caption: Versatility of the pyrrolidin-3-yl hydrazine scaffold in generating diverse chemical entities.

-

Formation of Hydrazones and Heterocycles: The terminal amine of the hydrazine can readily condense with aldehydes and ketones to form hydrazones. These hydrazones are not just final products but can be key intermediates for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and pyridazines, which are common motifs in bioactive molecules.[5][6]

-

Linker Chemistry: The hydrazine group can serve as a linker to attach the pyrrolidine scaffold to other molecules of interest. The formation of stable acylhydrazide bonds is a common strategy in the development of bioconjugates and targeted drug delivery systems.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors mimic the hinge-binding motif of ATP. Pyrrolopyridine and related scaffolds are known to be effective in this regard.[7] The pyrrolidin-3-yl hydrazine moiety can serve as a starting point for building such bicyclic systems or as a solubilizing group with a vector for further modification.

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized, and chiral molecule, (S)-pyrrolidin-3-yl hydrazine dihydrochloride is an ideal candidate for fragment-based screening campaigns. Hits identified from such screens can then be grown and optimized into more potent lead compounds.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for (S)-pyrrolidin-3-yl hydrazine dihydrochloride. Therefore, a conservative approach to handling is required, based on data from structurally related compounds such as hydrazine dihydrochloride and other substituted pyrrolidines.[8][9]

| Hazard Statement | GHS Pictogram | Precautionary Measures |

| Harmful if swallowed | GHS07 | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[10] |

| Causes skin irritation/May cause an allergic skin reaction | GHS07 | Wear protective gloves and clothing. Wash skin thoroughly after handling.[10] |

| Causes serious eye irritation/damage | GHS05, GHS07 | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Seek medical attention.[11][12] |

| May cause respiratory irritation | GHS07 | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[12] |

-

Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). Avoid the generation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.

Conclusion

(S)-pyrrolidin-3-yl hydrazine dihydrochloride is a chiral building block with significant potential for the synthesis of novel and diverse molecular entities in the pursuit of new therapeutic agents. Its three-dimensional structure, coupled with the reactive hydrazine functionality, provides a powerful platform for medicinal chemists. While its synthesis and full characterization are not yet widely published, established chemical principles allow for a reliable proposed synthetic route and a clear understanding of its potential applications. As with all reactive chemical intermediates, adherence to strict safety protocols is paramount for its handling and use in the research laboratory.

References

- Fisher Scientific. (2025). Safety Data Sheet for (R)-3-Hydroxypyrrolidine.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). International Journal of Molecular Sciences. [Link]

- Spectrum Chemical. (2006). Material Safety Data Sheet for Hydrazine Dihydrochloride.

- Sigma-Aldrich. (2025). Safety Data Sheet for Pyrrolidine.

- Fisher Scientific. (2014). Safety Data Sheet for Hydrazine Dihydrochloride.

-

PubChem. (n.d.). (S)-3-Hydrazinylpyrrolidine dihydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride. National Center for Biotechnology Information. [Link]

- JIGS Chemical Limited. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride.

-

Reactions with Hydrazonoyl Halides. 31. Synthesis of Some New Pyrrolidino[3,4-c]pyrazolines, Pyrazoles, and Pyrazolo[3,4-d]pyridazines. (2000). Molecules. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]

- CymitQuimica. (2024). Safety Data Sheet for tert-Butyl (R)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate.

- Guidechem. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride wiki.

- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (2007).

- Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. (2012).

-

Reactions with Hydrazonoyl Halides. 31. Synthesis of Some New Pyrrolidino[3,4-c]pyrazolines, Pyrazoles, and Pyrazolo[3,4-d]pyridazines. (2000). MDPI. [Link]

- Spnthesis and Analgetic Activity of Some 1- Substituted 3-Pyrrolidinylanilides and Dihydrobenzoxazinones. (1970). Journal of Medicinal Chemistry.

-

Derivatives of pyrrolo[3,4-d]pyridazinone, a new class of analgesic agents. (2011). European Journal of Medicinal Chemistry. [Link]

-

Recent advances of pyrrolopyridines derivatives: a patent and literature review. (2017). Expert Opinion on Therapeutic Patents. [Link]

- Pyrrolidin-3-yl-alkylpiperidine derivatives and pharmaceutical compositions containing these compounds. (2007).

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-3-Hydrazinylpyrrolidine dihydrochloride | C4H13Cl2N3 | CID 177699567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-3-Hydroxypyrrolidine Hydrochloride, Affordable Price, High-Purity Pharmaceutical Intermediate [jigspharma.com]

- 4. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 5. Reactions with Hydrazonoyl Halides. 31. Synthesis of Some New Pyrrolidino[3,4-c]pyrazolines, Pyrazoles, and Pyrazolo[3,4-d]pyridazines [mdpi.com]

- 6. Derivatives of pyrrolo[3,4-d]pyridazinone, a new class of analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. 3-Hydrazinylpyridine dihydrochloride | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]

Common synonyms for 1-(Pyrrolidin-3-yl)hydrazine dihydrochloride

Nomenclature, Properties, and Application in Medicinal Chemistry

Executive Summary

3-Hydrazinopyrrolidine dihydrochloride (often chemically indexed as 1-(pyrrolidin-3-yl)hydrazine dihydrochloride) is a bifunctional heterocyclic building block critical to modern drug discovery. Characterized by a saturated five-membered nitrogen ring (pyrrolidine) substituted with a hydrazine moiety at the C3 position, this compound serves as a versatile scaffold for synthesizing nitrogen-rich heterocycles, including pyrazoles and pyridazines.

Its structural utility lies in its dual reactivity: the secondary amine of the pyrrolidine ring allows for diversification via alkylation or acylation, while the hydrazine group facilitates condensation reactions to form fused ring systems. This monograph details the nomenclature, synthesis, and application of this compound, specifically within the context of kinase inhibitor design and peptidomimetic synthesis.

Chemical Identity & Nomenclature Resolution

The nomenclature for this compound can be ambiguous due to varying indexing standards (IUPAC vs. CAS). In the context of "1-(Pyrrolidin-3-yl)hydrazine", the "1-" refers to the position on the hydrazine moiety where the pyrrolidine ring is attached, not the position on the pyrrolidine ring itself.

Table 1: Chemical Identifiers and Synonyms

| Identifier Type | Value | Notes |

| IUPAC Name | 3-Hydrazinylpyrrolidine dihydrochloride | Preferred IUPAC name. |

| Common Synonym | This compound | Refers to substitution on hydrazine N1. |

| Alt. Synonym | Pyrrolidin-3-ylhydrazine dihydrochloride | Descriptive functional name. |

| CAS (Racemic) | 1305282-81-8 | General identifier for the dihydrochloride salt. |

| CAS ((S)-Isomer) | 2833083-15-9 | Specific to the (S)-enantiomer. |

| CAS ((R)-Isomer) | 104706-47-0 (Free base/related) | Often cited for the hydroxyl precursor.[1] |

| Molecular Formula | C₄H₁₁N₃ · 2HCl | Salt form stabilizes the hydrazine. |

| Molecular Weight | 174.07 g/mol | Free base MW: 101.15 g/mol . |

Nomenclature Logic Map

The following diagram illustrates the relationship between the chemical structure and its various valid synonyms used in database searching.

Figure 1: Semantic mapping of chemical synonyms to specific CAS registry numbers for effective database querying.

Structural Characterization & Properties[3][4]

The dihydrochloride salt form is preferred in synthesis due to the inherent instability of free alkyl hydrazines, which are prone to oxidation and decomposition.

-

Basicity: The compound contains three basic nitrogen atoms. The secondary amine of the pyrrolidine (pKa ~11) and the terminal hydrazine nitrogen are the primary sites of protonation. The dihydrochloride form ensures both are protonated, rendering the solid non-volatile and shelf-stable.

-

Stereochemistry: The C3 carbon of the pyrrolidine ring is a chiral center. Drug discovery campaigns often require the enantiopure (S)-3-hydrazinopyrrolidine or (R)-3-hydrazinopyrrolidine to probe the stereochemical constraints of a binding pocket (e.g., PI3K or PBP3 active sites) [1, 2].

Synthesis Protocols

Two primary routes are employed to synthesize 3-hydrazinopyrrolidine dihydrochloride. The choice depends on the availability of starting materials (3-pyrrolidinone vs. 3-hydroxypyrrolidine).

Method A: Reductive Amination (From 3-Pyrrolidinone)

This method is preferred for generating the racemic compound or when starting from the ketone.

-

Protection: Start with N-Boc-3-pyrrolidinone .

-

Hydrazone Formation: React with hydrazine hydrate (excess) in ethanol to form the hydrazone intermediate.

-

Reduction: Reduce the hydrazone using Sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) to yield N-Boc-3-hydrazinopyrrolidine.

-

Deprotection & Salt Formation: Treat with 4M HCl in dioxane to remove the Boc group and precipitate the dihydrochloride salt.

Method B: Nucleophilic Substitution (From 3-Hydroxypyrrolidine)

This method is ideal for enantioselective synthesis as chiral 3-hydroxypyrrolidines are readily available.

-

Activation: React (S)-N-Boc-3-hydroxypyrrolidine with methanesulfonyl chloride (MsCl) and triethylamine (TEA) to form the mesylate.

-

Displacement: Treat the mesylate with hydrazine hydrate (5-10 equivalents) at elevated temperature (60-80°C). The hydrazine displaces the mesylate with inversion of configuration (Walden inversion).

-

Note: Starting with (S)-alcohol yields the (R)-hydrazine product.[2]

-

-

Deprotection: Acidic hydrolysis (HCl) yields the final dihydrochloride salt.

Figure 2: Nucleophilic substitution pathway for the synthesis of chiral 3-hydrazinopyrrolidine dihydrochloride.

Applications in Drug Design[3][6][7][8][9]

The 3-hydrazinopyrrolidine scaffold is a "privileged structure" in medicinal chemistry, offering specific geometric properties that enhance binding affinity in protein targets.

4.1 Kinase Inhibitors (PI3K Pathway)

In the development of Phosphatidylinositol 3-kinase (PI3K) inhibitors, the pyrrolidine ring is often used to solubilize the molecule and interact with solvent-exposed regions of the kinase domain. The hydrazine moiety serves as a linker to fuse the pyrrolidine onto a core aromatic system (e.g., forming a pyrazolopyrimidine) [3].

4.2 Antibacterial Agents (PBP3 Inhibitors)

Recent studies have utilized pyrrolidine-2,3-dione derivatives as non-β-lactam inhibitors of Penicillin Binding Protein 3 (PBP3) in Pseudomonas aeruginosa. 3-Hydrazinopyrrolidine derivatives are synthetic precursors to these dione scaffolds, allowing for the introduction of diverse heteroaryl groups via the hydrazine linker [2].

4.3 Heterocycle Synthesis

The hydrazine group reacts with 1,3-diketones or

Handling, Safety & Stability

Warning: Hydrazine derivatives are potential genotoxins and carcinogens.

-

Handling: Always handle 3-hydrazinopyrrolidine dihydrochloride in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of dust.

-

Stability: The dihydrochloride salt is hygroscopic but stable at room temperature if stored in a desiccator. The free base is unstable and prone to air oxidation; it should be generated in situ immediately prior to use.

-

Disposal: Quench excess hydrazine derivatives with bleach (sodium hypochlorite) or specific chemical waste streams designated for cytotoxic/genotoxic agents.

References

-

Vertex Pharmaceuticals. (2007). Thiazolyldihydroindazole derivatives as kinase inhibitors. Patent KR20070113188A. Link

-

National Institutes of Health (NIH). (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3.[3] PubMed Central. Link

-

Molecules Journal. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.[4][5][6][7] MDPI. Link

-

PubChem. (2025).[8][9][10] 3-Hydrazinylpyrrolidine dihydrochloride Compound Summary. National Library of Medicine. Link

Sources

- 1. (R)-3-Hydroxypyrrolidine Hydrochloride CAS 104706-47-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 3. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications | MDPI [mdpi.com]

- 7. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1) | C11H18ClN3O2S | CID 45356871 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Coupling of 1-(Pyrrolidin-3-yl)hydrazine with Ketones

This Application Note provides a comprehensive technical guide for coupling 1-(Pyrrolidin-3-yl)hydrazine (also known as 3-hydrazinopyrrolidine) with ketones. This reaction is a cornerstone in medicinal chemistry for synthesizing hydrazones, pyrazoles, and diverse heterocyclic scaffolds used in kinase inhibitors and GPCR ligands.

Executive Summary & Chemical Context

The coupling of 1-(Pyrrolidin-3-yl)hydrazine with ketones proceeds via a condensation reaction to form a hydrazone . This transformation relies on the

However, two critical challenges exist:

-

Salt Management: This hydrazine is typically supplied as a dihydrochloride salt (

) to prevent oxidation and decomposition. It requires precise in situ neutralization to liberate the reactive free base without triggering side reactions. -

Regioselectivity: While the hydrazine group is highly nucleophilic, the secondary amine on the pyrrolidine ring (if not Boc-protected) can form enamines or aminals.

This guide prioritizes the Boc-protected route for maximum purity but includes protocols for the unprotected salt for cost-sensitive applications.

Reaction Mechanism & Critical Parameters

The reaction follows an acid-catalyzed condensation pathway. The pH of the medium is the "master switch" for this reaction:

-

Low pH (< 3): The hydrazine is protonated (

) and loses nucleophilicity. Reaction stalls. -

High pH (> 6): The carbonyl oxygen is not sufficiently activated (protonated). Reaction slows.

-

Optimal pH (4.0 – 5.0): Balances nucleophile availability with carbonyl activation.

Visualization: Acid-Catalyzed Hydrazone Formation

Figure 1: The mechanistic pathway requires acid catalysis to activate the ketone, followed by nucleophilic attack and irreversible dehydration.[1][2][3][4]

Experimental Protocols

Method A: The "Gold Standard" (Boc-Protected Route)

Best for: High-value intermediates, library synthesis, and avoiding side reactions. Substrate: tert-butyl 3-hydrazinylpyrrolidine-1-carboxylate.

Reagents:

-

Ketone (1.0 equiv)

-

Boc-Hydrazine Reagent (1.1 equiv)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Acetic Acid (AcOH) (5-10 mol%)

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the ketone in 5 mL of absolute Ethanol (0.2 M concentration).

-

Activation: Add 1.1 mmol of tert-butyl 3-hydrazinylpyrrolidine-1-carboxylate.

-

Catalysis: Add 1-2 drops of Glacial Acetic Acid (approx. 10 mol%).

-

Note: If the ketone is highly reactive (e.g., aldehyde or cyclic ketone), the catalyst may be omitted.

-

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Monitoring: Check via TLC or LC-MS. The hydrazone typically is less polar than the hydrazine.

-

Optimization: If conversion is <50% after 4 hours, heat to reflux (78°C) for 2 hours.

-

-

Workup:

-

Scenario 1 (Precipitate): If the product precipitates, cool to 0°C, filter, and wash with cold EtOH.

-

Scenario 2 (Soluble): Concentrate the solvent in vacuo. Redissolve in EtOAc, wash with saturated

(to remove AcOH) and brine. Dry over

-

-

Purification: Recrystallization from EtOH/Heptane is preferred over silica chromatography, as hydrazones can hydrolyze on acidic silica gel.

Method B: The "Salt Neutralization" (Dihydrochloride Route)

Best for: Scale-up, cost-reduction, or when the free amine is desired immediately.

Substrate: 1-(Pyrrolidin-3-yl)hydrazine dihydrochloride (

Critical Adjustment: You must neutralize the salt in situ to release the hydrazine free base.

Reagents:

-

Ketone (1.0 equiv)

-

Hydrazine Dihydrochloride (1.2 equiv)

-

Base: Sodium Acetate (

) (2.5 equiv) OR Triethylamine ( -

Solvent: Ethanol/Water (9:1) or Methanol.

Step-by-Step Protocol:

-

Salt Liberation: In a reaction vessel, suspend 1.2 mmol of this compound in 5 mL Ethanol.

-

Neutralization: Add 2.5 mmol of Sodium Acetate (

). Stir for 15 minutes at room temperature.-

Why NaOAc? It buffers the solution to pH ~4.5–5.0, which is ideal for hydrazone formation (see Mechanism).

can be used but may raise pH too high (>8), requiring subsequent acid addition.

-

-

Coupling: Add 1.0 mmol of the Ketone.

-

Reflux: Heat the mixture to reflux (80°C) for 3–6 hours. The presence of water (from the salt neutralization) and the lower reactivity of the salt form usually requires thermal energy.

-

Workup:

-

Remove Ethanol under reduced pressure.

-

Resuspend residue in water and extract with DCM or EtOAc (x3).

-

Caution: The pyrrolidine nitrogen is now a free secondary amine. It is polar. If the product is water-soluble, use n-Butanol for extraction or simply evaporate and use reverse-phase chromatography.

Optimization & Troubleshooting Guide

Data Table: Solvent and Catalyst Effects

| Variable | Condition | Outcome | Recommendation |

| Solvent | Ethanol (EtOH) | Good solubility, easy workup. | Primary Choice |

| DCM / THF | Poor proton transfer; slow reaction. | Use only if ketone is insoluble in alcohols. | |

| Catalyst | Acetic Acid (AcOH) | Buffers to pH 4-5. | Standard |

| HCl (conc.) | pH < 1. Protonates hydrazine.[7] | Avoid (unless ketone is extremely unreactive). | |

| No Catalyst | Slow for sterically hindered ketones. | Acceptable for aldehydes.[8][9] | |

| Water | Presence | Drives equilibrium backward (Hydrolysis). | Use Molecular Sieves (3Å) or Dean-Stark for difficult substrates. |

Decision Tree for Reaction Conditions

Figure 2: Optimization logic based on ketone sterics and reaction scale.

References

-

Mechanism of Hydrazone Formation

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Link

-

-

Alpha-Effect in Nucleophiles

-

Edwards, J. O., & Pearson, R. G. (1962). The Factors Determining Nucleophilic Reactivities. Journal of the American Chemical Society. Link

-

-

General Hydrazone Protocols

-

Pyrrolidine-Hydrazine Synthesis

-

Patent WO2010065447A3. Process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate. (Describes Boc-protected precursors). Link

-

-

Salt Neutralization Strategies

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 19.9 Nucleophilic Addition of Hydrazine: The WolffâKishner Reaction - Organic Chemistry | OpenStax [openstax.org]

- 4. C(sp3)−C(sp3) bond formation via nickel-catalyzed deoxygenative homo-coupling of aldehydes/ketones mediated by hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Hydrazone synthesis by C-N coupling [organic-chemistry.org]

- 9. tert-Butyl hydroperoxide, TBHP [organic-chemistry.org]

- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

Application Note: High-Efficiency Synthesis of Hydrazones from 1-(Pyrrolidin-3-yl)hydrazine Dihydrochloride

Executive Summary & Chemical Basis

This guide details the robust preparation of hydrazones derived from 1-(Pyrrolidin-3-yl)hydrazine dihydrochloride . This specific building block is critical in medicinal chemistry for fragment-based drug discovery, particularly in the synthesis of kinase inhibitors and GPCR ligands where the pyrrolidine ring provides solubility and a vector for hydrogen bonding.

The Challenge: Salt Forms and Chemoselectivity

The starting material is supplied as a dihydrochloride salt (

-

Acidity vs. Nucleophilicity: The salt form renders the hydrazine moiety non-nucleophilic (

). To react with an aldehyde or ketone, the terminal nitrogen must be deprotonated. However, fully neutralizing the system with a strong base (e.g., -

The "Goldilocks" pH: Hydrazone formation is acid-catalyzed. A completely basic environment slows down the dehydration step (elimination of water from the hemiaminal intermediate). Therefore, the reaction requires a buffered system that liberates the hydrazine nucleophile while maintaining enough acidity to catalyze the condensation.

The Solution: We utilize Sodium Acetate (NaOAc) as a stoichiometric buffer. It neutralizes the

Mechanistic Workflow

The following diagram illustrates the selective activation of the hydrazine moiety and the subsequent condensation pathway.

Figure 1: Mechanistic pathway highlighting the role of NaOAc buffering in ensuring chemoselectivity between the hydrazine and the pyrrolidine amine.

Detailed Protocol

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Carbonyl: Aldehyde or Ketone (1.0 - 1.1 equiv)

-

Base: Sodium Acetate Anhydrous (2.0 - 2.2 equiv)

-

Solvent: Ethanol (Absolute) or Methanol (HPLC Grade)

Equipment:

-

Round-bottom flask with reflux condenser.

-

Magnetic stirrer with heating block.

-

Vacuum filtration setup.

Step-by-Step Methodology

-

Buffer Preparation (Critical Step):

-

In a round-bottom flask, suspend This compound (1.0 mmol) in Ethanol (5 mL/mmol).

-

Add Sodium Acetate (2.0 mmol) in a single portion.

-

Observation: Stir at Room Temperature (RT) for 10–15 minutes. The mixture will become a milky suspension as NaCl precipitates and the hydrazine free base is liberated.

-

-

Addition of Electrophile:

-

Add the Aldehyde/Ketone (1.0 mmol) to the suspension.

-

Note: If the aldehyde is a solid, dissolve it in a minimal amount of ethanol before addition.

-

-

Reaction:

-

For Reactive Aldehydes (e.g., Benzaldehyde): Stir at RT for 2–4 hours.

-

For Ketones or Electron-Rich Aldehydes: Heat to reflux (

) for 3–6 hours. -

Monitoring: Check by TLC or LC-MS. The disappearance of the aldehyde peak is the easiest marker.

-

-

Workup & Isolation:

-

Scenario A (Precipitate Forms): The hydrazone often precipitates as a solid upon cooling.

-

Scenario B (Soluble Product):

-

Evaporate the solvent under reduced pressure.

-

Resuspend the residue in Water (10 mL).

-

Neutralize carefully with saturated

if necessary (pH ~8) to ensure the pyrrolidine is free-based (if the free base is desired) or keep acidic if the HCl salt of the product is desired. -

Extract with Ethyl Acetate or DCM (Note: The pyrrolidine product is polar; DCM/MeOH 9:1 is often required).

-

Dry organic layer over

, filter, and concentrate.

-

-

Troubleshooting & Optimization (Self-Validating Systems)

Use this decision matrix to diagnose experimental failures.

| Observation | Root Cause | Corrective Action |

| No Reaction (SM remaining) | pH is too low (Too acidic). | The |

| Multiple Spots on TLC | Polymerization or Bis-reaction. | The pyrrolidine nitrogen reacted.[2] This happens if pH > 7. Do not use |

| Product is Water Soluble | Pyrrolidine ring makes it polar. | Do not wash the filter cake with large volumes of water. Use a minimal amount of ice-cold water (just enough to remove NaCl). |

| Oily Product | Incomplete crystallization. | Triturate the oil with Diethyl Ether or Hexanes to induce crystallization. If that fails, convert to HCl salt by adding 4M HCl in Dioxane. |

Decision Tree for Workup

Figure 2: Logic flow for product isolation based on physical state.

Characterization Standards

To validate the synthesis, look for these specific spectral signatures:

-

1H NMR (DMSO-d6):

-

Hydrazone Proton (

): A distinct singlet (or doublet if coupling occurs) typically between -

NH Proton: A broad singlet, often exchangeable, appearing between

10.0 – 12.0 ppm depending on the electronic nature of the aldehyde. -

Pyrrolidine Ring: Multiplets in the aliphatic region (

1.5 – 3.5 ppm). If the product is an HCl salt, the ring NH protons will appear as a broad peak around

-

-

LC-MS:

-

Expect

corresponding to the condensation product. -

Note: Hydrazones can hydrolyze on acidic LC columns. Use a neutral buffer (Ammonium Acetate) in the mobile phase if degradation is observed.

-

References

-

General Reactivity of Hydrazines: "Nucleophilic Reactivities of Hydrazines and Amines." Master Organic Chemistry. Available at: (Accessed Oct 2023). Provides the theoretical basis for hydrazine nucleophilicity vs. amines.

-

Hydrazone Synthesis Protocols: "Synthesis of Hydrazones: Methods and Protocols." Organic Chemistry Portal. Available at: (Accessed Oct 2023). Standard methodologies for condensation.

-

Salt Neutralization Strategies: "Preparation of Benzil Hydrazone from Hydrazine Sulfate." Organic Syntheses, Coll.[1] Vol. 2, p.497 (1943). Available at: . Classic validation of the Sodium Acetate buffering method for hydrazine salts.

-

Pyrrolidine Properties: "Pyrrolidine Structure and pKa Data." PubChem. Available at: (Accessed Oct 2023). Grounding for pKa-based selectivity arguments.

Sources

Solvent selection for reactions involving 1-(Pyrrolidin-3-yl)hydrazine 2HCl

Application Note: Solvent Selection & Reaction Optimization for 1-(Pyrrolidin-3-yl)hydrazine 2HCl

Executive Summary

1-(Pyrrolidin-3-yl)hydrazine dihydrochloride is a high-value heterocyclic building block used extensively in the synthesis of pyrazoles, pyridazines, and complex peptidomimetics. However, its handling is complicated by its dihydrochloride (2HCl) salt form , which renders it insoluble in standard non-polar organic solvents and highly acidic in solution.

This guide provides a technical framework for solvent selection, pivoting away from trial-and-error methods toward a mechanistic approach. We address the critical "Solubility vs. Reactivity" paradox: the solvents that best dissolve the salt (water, DMSO) are often poor choices for anhydrous nucleophilic reactions.

Chemical Profile & Solubility Mechanics

To select the correct solvent, one must understand the ionic lattice energy of the 2HCl salt.

-

Compound: 1-(Pyrrolidin-3-yl)hydrazine 2HCl

-

Ionic State: The molecule possesses two protonated nitrogen centers:

-

The secondary amine of the pyrrolidine ring (

). -

The terminal hydrazine group (

).

-

-

Implication: The 2HCl salt is a polar ionic solid . It requires high dielectric constant solvents to overcome lattice energy.

Table 1: Solubility Profile of 1-(Pyrrolidin-3-yl)hydrazine 2HCl

| Solvent Class | Specific Solvent | Solubility (2HCl Form) | Solubility (Free Base) | Application Note |

| Protic Polar | Water | High (>100 mg/mL) | High | Ideal for aqueous workups; poor for anhydrous acylations. |

| Protic Polar | Methanol / Ethanol | Moderate (Heat req.) | High | Gold Standard for condensation reactions (pyrazoles). |

| Aprotic Polar | DMSO / DMF | High | High | Use for |

| Aprotic Polar | Acetonitrile (MeCN) | Low / Insoluble | Moderate | Requires in situ neutralization to dissolve. |

| Chlorinated | Dichloromethane (DCM) | Insoluble | High | Best for Acylation (after free-basing). |

| Non-Polar | Toluene / Hexane | Insoluble | Low | Generally unsuitable except as anti-solvents. |

Strategic Solvent Selection

The choice of solvent is dictated by the reaction mechanism and the base employed to neutralize the HCl.

Scenario A: Condensation Reactions (Pyrazole/Hydrazone Formation)

-

Objective: Reacting the hydrazine moiety with 1,3-diketones or aldehydes.

-

Recommended System: Ethanol (EtOH) or Methanol (MeOH) .

-

Mechanistic Insight: These reactions are acid-catalyzed. The 2HCl salt provides an internal acid source. However, the reaction generates water.[1] Alcohols are miscible with water, preventing phase separation.

-

Optimization: If the salt does not dissolve in cold ethanol, add a buffering base like Sodium Acetate (NaOAc) . This forms NaCl (insoluble) and buffers the pH to 4-5, ideal for imine formation.

Scenario B: Acylation / Sulfonylation (Amide Bond Formation)

-

Objective: Reacting the pyrrolidine nitrogen or hydrazine with an acid chloride/sulfonyl chloride.

-

Recommended System: DCM or THF + Organic Base (DIPEA/TEA) .

-

The Challenge: The 2HCl salt is insoluble in DCM.

-

The Fix: Use "In-Situ Neutralization" . Suspend the 2HCl salt in DCM. Add 2.5 - 3.0 equivalents of Diisopropylethylamine (DIPEA). The base will deprotonate the salt, rendering the free base soluble in DCM within minutes. The solution will turn clear, indicating readiness for the electrophile.

Scenario C: Nucleophilic Aromatic Substitution ( )

-

Objective: Reacting with halopyrimidines or nitro-arenes.

-

Recommended System: DMSO or NMP + Carbonate Base (

) . -

Mechanistic Insight: These reactions require heat (>80°C) and a polar aprotic environment to stabilize the Meisenheimer complex. The 2HCl salt dissolves readily in DMSO.

Visualization: Decision Pathways

The following diagrams illustrate the logical flow for solvent and protocol selection.

Figure 1: Solvent Selection Decision Tree

Caption: Logical decision tree for selecting reaction media based on electrophile type.

Detailed Experimental Protocols

Protocol 1: Pyrazole Synthesis (Condensation)

Target: Synthesis of 3-(pyrrolidin-3-yl)-1H-pyrazole derivatives.

Reagents:

-

1-(Pyrrolidin-3-yl)hydrazine 2HCl (1.0 eq)

-

1,3-Diketone (e.g., Acetylacetone) (1.1 eq)

-

Ethanol (Absolute) (10 vol)

-

Sodium Acetate (anhydrous) (2.2 eq)

Step-by-Step:

-

Setup: Charge a round-bottom flask with Ethanol and 1-(Pyrrolidin-3-yl)hydrazine 2HCl. The salt will likely remain as a suspension.

-

Buffering: Add Sodium Acetate. Stir for 15 minutes at Room Temperature (RT). Observation: The suspension may change texture as NaCl forms and the hydrazine free base is liberated.

-

Addition: Add the 1,3-diketone dropwise.

-

Reaction: Heat to reflux (78°C) for 2–4 hours.

-

Checkpoint: Monitor by LC-MS. The 2HCl salt is very polar (RT ~0.5 min), while the pyrazole product will be less polar.

-

-

Workup: Cool to RT. Filter off the inorganic salts (NaCl). Concentrate the filtrate.

-

Purification: The residue is often the acetate salt of the product. Dissolve in minimal water, basify with

to pH 10, and extract with DCM/Isopropanol (3:1).

Protocol 2: Amide Coupling (In-Situ Neutralization)

Target: Selective acylation of the pyrrolidine nitrogen (if hydrazine is protected) or bis-acylation.

Reagents:

-

1-(Pyrrolidin-3-yl)hydrazine 2HCl (1.0 eq)

-

Acyl Chloride (1.1 eq)

-

Dichloromethane (DCM) (15 vol)

-

DIPEA (3.0 eq) (Critical)

Step-by-Step:

-

Suspension: Suspend the 2HCl salt in dry DCM under Nitrogen.

-

Solubilization: Add DIPEA (3.0 eq) slowly via syringe.

-

Why 3.0 eq? 2.0 eq are consumed to neutralize the 2HCl. The remaining 1.0 eq acts as the proton scavenger for the acylation.

-

Visual Cue: The white suspension should dissolve to a clear (or slightly hazy) solution within 10 minutes.

-

-

Cooling: Cool to 0°C.

-

Addition: Add Acyl Chloride dropwise.

-

Quench: After 1 hour, quench with saturated

. -

Phase Separation: The product (now an amide) will remain in the DCM layer.

Troubleshooting & Stability

-

Hygroscopicity: The 2HCl salt is hygroscopic. Weigh quickly or use a glovebox. If the salt is sticky/wet, dry it in a vacuum oven at 40°C over

before use to ensure accurate stoichiometry. -

Oxidation: Hydrazines are sensitive to air oxidation, forming azo compounds or hydrazones with acetone (from glassware cleaning).

-

Prevention:[2] Always purge solvents with Nitrogen/Argon. Avoid acetone in cleaning steps immediately prior to reaction.

-

-

Regioselectivity: The pyrrolidine nitrogen is generally more basic (

secondary amine) than the hydrazine (-

Control: To react only the hydrazine, use the condensation protocol (Protocol 1). To react the pyrrolidine, protection of the hydrazine (e.g., Boc) may be required unless the electrophile is highly selective.

-

References

-

Hydrazine Properties & Reactivity

-

General Hydrazine Synthesis Protocols

-

Handling of Hydrazine Salts

-

Source: BenchChem Safety Guide.[5] "Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate."

-

-

Pyrazoles from Hydrazines

- Source: Scribd / ResearchGate. "Reaction of Hydrazine Hydrate and Hydrazine Hydrochloride With Dibenzoylmethane."

-

URL:[Link]

Sources

Troubleshooting & Optimization

Technical Guide: Purification of 3-Hydrazinylpyrrolidine Derivatives via Recrystallization

Introduction: The Challenge of Hydrazinylpyrrolidines

3-Hydrazinylpyrrolidine derivatives are critical intermediates in the synthesis of complex pharmaceutical agents, particularly in oncology and anti-infective pipelines. However, their purification presents a unique set of physicochemical challenges. These molecules possess two distinct basic centers (the pyrrolidine ring and the hydrazine moiety), making them prone to oxidation, hygroscopicity, and "oiling out" rather than crystallizing.

This guide moves beyond generic textbook protocols. It addresses the specific intermolecular forces at play—primarily the competition between ionic lattice formation and hydrogen-bonding solvation—to provide a robust, self-validating purification strategy.

Phase 1: Strategic Solvent Selection

The Core Principle: Successful recrystallization of 3-hydrazinylpyrrolidine derivatives (typically handled as dihydrochloride or tosylate salts to induce crystallinity) requires a solvent system that disrupts the amorphous "oil" phase while supporting ordered lattice growth.

Q: My compound dissolves in everything or nothing. How do I choose a solvent?

A: You must balance dielectric constant with proton-donating ability . Hydrazinylpyrrolidine salts are highly polar. Single-solvent systems often fail because the temperature coefficient of solubility is too shallow. You likely need a Binary Solvent System .

Recommended Solvent Pairs:

| Primary Solvent (Dissolver) | Anti-Solvent (Precipitator) | Rationale |

| Methanol (MeOH) | Diethyl Ether / MTBE | Classic System. MeOH solvates the ionic salt; Ether reduces polarity to force lattice formation. |

| Ethanol (EtOH) | Ethyl Acetate (EtOAc) | Higher Boiling Point. Allows for higher saturation temperatures.[1] Good for removing non-polar organic impurities. |

| Isopropanol (IPA) | Isopropyl Acetate | Slower Kinetics. Best for growing larger crystals to exclude impurities. |

| Water | Acetone | Last Resort. For extremely polar salts. High risk of oiling out; requires precise temperature control.[2] |

Decision Tree: Solvent System Selection

Figure 1: Logic flow for determining the initial solvent system based on solubility behavior.

Phase 2: The Recrystallization Protocol

Scientific Integrity Check: This protocol assumes you are working with the dihydrochloride salt . The free base is unstable and likely an oil; do not attempt to recrystallize the free base directly.

Step-by-Step Methodology

-

Saturation: Place crude solid in an Erlenmeyer flask. Add the Primary Solvent (e.g., Methanol) dropwise while heating to reflux.

-

Critical: Add only enough solvent to dissolve the solid at boiling.[3]

-

-

Clarification (Optional): If the solution is dark or contains insoluble particles, filter rapidly while hot.

-

Why: Insoluble particles act as indiscriminate nucleation sites, trapping impurities.

-

-

Anti-Solvent Addition: Remove from heat. If using a binary system, add the Anti-Solvent (e.g., Et2O) dropwise to the hot solution until a faint, persistent cloudiness (turbidity) appears.

-

Re-dissolution: Add 1-2 drops of Primary Solvent to clear the turbidity.

-

Controlled Cooling:

-

Final Crystallization: Once at room temperature, move to 4°C (fridge) for 2-4 hours.

Phase 3: Troubleshooting & FAQs

Q: The solution turned into a sticky oil at the bottom of the flask ("Oiling Out"). What happened?

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the melting point of the solvated compound drops below the boiling point of the solvent mixture, often due to impurities acting as melting point depressants.[6]

The Fix (The "Seeding" Protocol):

-

Re-heat the mixture until the oil re-dissolves.

-

Add more solvent (Primary) to slightly dilute the solution (lowering the saturation slightly helps prevent immediate oiling).

-

Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.[6]

-

Slower Cooling: Do not put it in the fridge. Let it cool to room temperature over 4-6 hours.

Q: My crystals are colored, but the product should be white. How do I remove the color?

Diagnosis: Trace oxidation products (azo compounds or oxidized hydrazines) are highly colored and can co-crystallize.

The Fix:

-

Activated Carbon: During the hot dissolution step (Step 1), add activated charcoal (1-2% w/w). Stir for 5 minutes at reflux, then filter hot through Celite.

-

Warning: Hydrazines can sometimes adsorb strongly to carbon. Use minimal carbon and wash the filter cake thoroughly.

Q: The yield is very low (<40%). Where is my compound?

Diagnosis: The compound is likely too soluble in the mother liquor, or the salt has partially dissociated.

The Fix:

-

Check pH: Ensure the solution is acidic. If the salt dissociates, the free base will remain in solution. Add a few drops of HCl in ether/dioxane to the mother liquor.

-

Second Crop: Concentrate the mother liquor to half volume and repeat the cooling process. (Note: The second crop is usually less pure).

-

Anti-Solvent Crash: Dilute the mother liquor with a large excess of anti-solvent (e.g., Hexane) to force precipitation, then recrystallize this solid separately.

Troubleshooting Workflow: Oiling Out

Figure 2: Remediation strategy for oiling out, the most common failure mode in hydrazine derivative purification.

Phase 4: Quantitative Analysis & Validation

After recrystallization, you must validate purity.[1][3][4] Melting point is a quick indicator, but HPLC is definitive.

| Parameter | Acceptance Criteria | Method |

| Purity | > 98.0% | HPLC (UV @ 210 nm or CAD) |

| Hydrazine Content | < 0.1% | HPLC (Derivatization may be required) |

| Residual Solvent | < ICH Limits | GC-Headspace |

| Appearance | White/Off-white Crystalline Solid | Visual Inspection |

Note on Stability: 3-Hydrazinylpyrrolidines are sensitive to air oxidation. Store the purified salt under Argon/Nitrogen at -20°C.

References

-

University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting Recrystallization. Retrieved from [Link]

-

Rochester University. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

-

Google Patents. (2012). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.[5] Retrieved from

- Google Patents. (2016). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

Sources

- 1. reddit.com [reddit.com]

- 2. Tips & Tricks [chem.rochester.edu]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 9. US6620942B2 - Synthesis of histamine dihydrochloride - Google Patents [patents.google.com]

- 10. WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine) - Google Patents [patents.google.com]

Validation & Comparative

A Researcher's Guide to the 1H NMR Analysis of 1-(Pyrrolidin-3-yl)hydrazine Dihydrochloride: A Comparative Approach

Abstract

1-(Pyrrolidin-3-yl)hydrazine and its salt forms are valuable heterocyclic building blocks in medicinal chemistry and drug development. Unambiguous structural verification is paramount to ensure the integrity of subsequent synthetic steps and biological assays. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this verification process.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(Pyrrolidin-3-yl)hydrazine dihydrochloride. We will explore the profound influence of the protonation state on chemical shifts, present a validated protocol for acquiring high-fidelity spectra, and offer a comparative analysis against its free base and a key regioisomer. This document is intended for researchers, chemists, and quality control scientists who rely on precise spectroscopic interpretation.

The Decisive Impact of Protonation on ¹H NMR Spectra

The subject of our analysis, 1-(Pyrrolidin-3-yl)hydrazine, is supplied as a dihydrochloride salt. This is not a trivial detail; it is the single most important factor governing the appearance of its ¹H NMR spectrum. The molecule possesses two basic nitrogen centers: the secondary amine within the pyrrolidine ring and the primary amine of the hydrazine moiety. In the dihydrochloride form, both of these centers are protonated, bearing a positive charge.

This protonation induces a powerful deshielding effect on adjacent protons. The electron-withdrawing inductive effect of the positively charged nitrogen atoms (–NH₂⁺– and –NHNH₃⁺) pulls electron density away from the neighboring carbon and hydrogen atoms.[2][3] Consequently, these protons experience a stronger effective magnetic field and resonate at a significantly lower field (higher ppm value) compared to their counterparts in the neutral free base.[4][5] Understanding this principle is crucial for accurate spectral assignment and for distinguishing between the salt and free base forms.

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

A reliable spectrum is the foundation of any analysis. The following protocol is designed to produce a high-quality, interpretable ¹H NMR spectrum for water-soluble salts like this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Transfer the solid to a clean, dry vial. Dissolve the sample in approximately 0.6-0.7 mL of Deuterium Oxide (D₂O).[8] D₂O is the solvent of choice due to the excellent solubility of the dihydrochloride salt and its ability to exchange with labile N-H protons.[9][10]

-

If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6][11]

-

Add a small quantity of an internal standard suitable for D₂O, such as TSP (sodium trimethylsilylpropionate) or DSS (sodium 4,4-dimethyl-4-silapentane-1-sulfonate), to set the chemical shift reference to 0.00 ppm.[12]

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the D₂O solvent.

-

Shim the magnetic field to achieve optimal homogeneity. Look for a sharp, symmetrical solvent peak with minimal spinning sidebands.

-

Acquire the ¹H NMR spectrum. A typical acquisition may involve 16-64 scans, depending on the sample concentration and instrument sensitivity.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Perform baseline correction to ensure a flat baseline across the spectrum.

-

Integrate all signals. Set the integration of a well-resolved signal corresponding to a known number of protons (e.g., the C3-H proton, expected to be 1H) to its integer value.